Cas no 1909461-65-9 (N-(2-chlorophenyl)methyl-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide)

N-(2-chlorophenyl)methyl-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(2-chlorophenyl)methyl-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
- 1909461-65-9
- F6495-1898
- N-[(2-chlorophenyl)methyl]-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
- AKOS025366497
- N-[(2-chlorophenyl)methyl]-6-pyrrolidin-1-ylpyrimidine-4-carboxamide
- N-(2-chlorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
-
- インチ: 1S/C16H17ClN4O/c17-13-6-2-1-5-12(13)10-18-16(22)14-9-15(20-11-19-14)21-7-3-4-8-21/h1-2,5-6,9,11H,3-4,7-8,10H2,(H,18,22)
- InChIKey: SDQIZXXBCAEHSX-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1CNC(C1=CC(=NC=N1)N1CCCC1)=O
計算された属性
- せいみつぶんしりょう: 316.1090889g/mol
- どういたいしつりょう: 316.1090889g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 375
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 58.1Ų
N-(2-chlorophenyl)methyl-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6495-1898-2μmol |
N-[(2-chlorophenyl)methyl]-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide |
1909461-65-9 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6495-1898-20μmol |
N-[(2-chlorophenyl)methyl]-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide |
1909461-65-9 | 20μmol |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6495-1898-3mg |
N-[(2-chlorophenyl)methyl]-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide |
1909461-65-9 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6495-1898-25mg |
N-[(2-chlorophenyl)methyl]-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide |
1909461-65-9 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6495-1898-50mg |
N-[(2-chlorophenyl)methyl]-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide |
1909461-65-9 | 50mg |
$240.0 | 2023-09-08 | ||
Life Chemicals | F6495-1898-30mg |
N-[(2-chlorophenyl)methyl]-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide |
1909461-65-9 | 30mg |
$178.5 | 2023-09-08 | ||
Life Chemicals | F6495-1898-1mg |
N-[(2-chlorophenyl)methyl]-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide |
1909461-65-9 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6495-1898-10μmol |
N-[(2-chlorophenyl)methyl]-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide |
1909461-65-9 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6495-1898-5mg |
N-[(2-chlorophenyl)methyl]-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide |
1909461-65-9 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6495-1898-40mg |
N-[(2-chlorophenyl)methyl]-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide |
1909461-65-9 | 40mg |
$210.0 | 2023-09-08 |
N-(2-chlorophenyl)methyl-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide 関連文献
-
Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
N-(2-chlorophenyl)methyl-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamideに関する追加情報
Introduction to N-(2-chlorophenyl)methyl-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide (CAS No. 1909461-65-9)
N-(2-chlorophenyl)methyl-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a significant compound in the field of pharmaceutical chemistry, characterized by its intricate molecular structure and potential therapeutic applications. This compound, identified by the CAS number 1909461-65-9, has garnered attention due to its unique chemical properties and its role in the development of novel pharmaceutical agents.
The molecular framework of N-(2-chlorophenyl)methyl-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide incorporates a pyrimidine core, which is a well-known scaffold in medicinal chemistry. Pyrimidine derivatives are widely recognized for their biological activity and have been extensively studied for their potential in treating various diseases, including cancer, infectious diseases, and inflammatory conditions. The presence of a 2-chlorophenyl group and a pyrrolidin-1-yl moiety further enhances the compound's pharmacological profile, making it a promising candidate for further investigation.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors that target specific enzymes and pathways involved in disease progression. N-(2-chlorophenyl)methyl-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has been identified as a potential inhibitor of several key enzymes, including kinases and phosphodiesterases. These enzymes play crucial roles in cellular signaling pathways that are often dysregulated in diseases such as cancer and diabetes.
The synthesis of N-(2-chlorophenyl)methyl-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide involves multi-step organic reactions, requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to construct the complex molecular structure efficiently. The synthesis process also emphasizes the importance of green chemistry principles, aiming to minimize waste and maximize sustainability.
The pharmacological properties of N-(2-chlorophenyl)methyl-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide have been extensively evaluated in preclinical studies. These studies have demonstrated its potential as an anti-proliferative agent, particularly in the context of breast and lung cancer. The compound's ability to inhibit the activity of tyrosine kinases has been highlighted as a key mechanism of action. Additionally, its interaction with other cellular targets suggests broader therapeutic applications.
In vitro studies have shown that N-(2-chlorophenyl)methyl-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide exhibits significant cytotoxicity against various cancer cell lines. This effect is attributed to its ability to disrupt critical signaling pathways that promote cell growth and survival. Furthermore, the compound has demonstrated a favorable safety profile in preliminary toxicity assays, indicating its potential for further development into a clinical drug.
The development of N-(2-chlorophenyl)methyl-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide aligns with the growing trend in personalized medicine, where targeted therapies are designed to address specific genetic mutations and biological markers associated with diseases. The compound's unique structure allows for selective binding to disease-specific targets, minimizing side effects and improving patient outcomes.
Ongoing research is focused on optimizing the pharmacokinetic properties of N-(2-chlorophenyl)methyl-6-(pyrrolidin-1-yi])pyrimidine -4-carboxamide through structural modifications. By fine-tuning its chemical composition, researchers aim to enhance its solubility, bioavailability, and metabolic stability. These efforts are crucial for translating preclinical findings into effective clinical treatments.
The role of computational modeling and high-throughput screening in drug discovery has significantly contributed to the development of N-(
The future prospects of N-(
In conclusion, N-(
1909461-65-9 (N-(2-chlorophenyl)methyl-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide) 関連製品
- 1823669-23-3(4-Hexen-2-ol, 3,5-dimethyl-)
- 392323-55-6(4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-methoxy-2-nitrophenyl)benzamide)
- 2228241-09-4(1-(1-phenyl-1H-pyrazol-4-yl)cyclobutylmethanol)
- 2680782-39-0(benzyl N-(4-ethylcyclohexyl)-N-(2-hydroxyethyl)carbamate)
- 2248388-12-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methylfuro[3,2-b]pyridine-2-carboxylate)
- 53813-00-6(2-(morpholin-4-yl)-2-(pyridin-2-yl)acetonitrile)
- 1551362-85-6(8-benzyl-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine)
- 1286208-59-0((S)-Tert-Butyl 1-(cyclopentylmethyl)pyrrolidin-3-ylcarbamate)
- 1058159-74-2(2-Chloro-4-oxiranylmethoxy-benzonitrile)
- 556006-93-0(3-cyclopentyl-6-hydroxy-2-sulfanyl-3,4-dihydropyrimidin-4-one)



